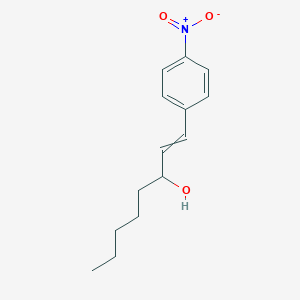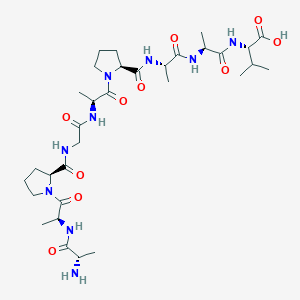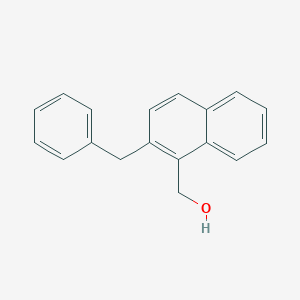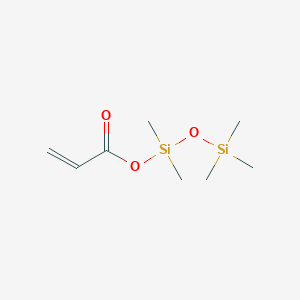![molecular formula C18H17FOSi B15170229 (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 918442-21-4](/img/structure/B15170229.png)
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone is a chemical compound that features a fluorophenyl group and a trimethylsilyl-ethynyl group attached to a phenylmethanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the coupling of 4-fluorophenyl and 4-[(trimethylsilyl)ethynyl]phenyl groups through a methanone linkage. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aryl halides and boronic acids under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl-ethynyl group can enhance its lipophilicity, facilitating membrane permeability and intracellular activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Fluorophenyl)(trimethyl)silane: Shares the fluorophenyl and trimethylsilyl groups but lacks the ethynyl linkage.
4-Fluorobenzonitrile: Contains a fluorophenyl group but differs in the functional group attached to the phenyl ring.
Uniqueness
(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone is unique due to the presence of both a fluorophenyl and a trimethylsilyl-ethynyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
918442-21-4 |
|---|---|
Formule moléculaire |
C18H17FOSi |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(4-fluorophenyl)-[4-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H17FOSi/c1-21(2,3)13-12-14-4-6-15(7-5-14)18(20)16-8-10-17(19)11-9-16/h4-11H,1-3H3 |
Clé InChI |
AWHCGCXXOHASJF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)



![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)


![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)


![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)



